2-Methoxyethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic compounds. The IUPAC name, as designated in chemical databases, is "2-methoxyethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate". This nomenclature reflects the compound's hierarchical structural organization, beginning with the ester functionality and progressing through the substitution pattern on the tetrahydropyrimidine core.
The compound is registered under PubChem CID 3103122 and carries the CAS registry number 294197-83-4. Its molecular formula C22H24N2O5 indicates a complex structure containing 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms, resulting in a molecular weight of 396.4 g/mol. The structural complexity is further emphasized by the presence of multiple functional groups including an ester linkage, aromatic rings, ether bonds, and a lactam functionality within the tetrahydropyrimidine core.
| Molecular Property | Value | Source |
|---|---|---|
| PubChem CID | 3103122 | |
| CAS Number | 294197-83-4 | |
| Molecular Formula | C22H24N2O5 | |
| Molecular Weight | 396.4 g/mol | |
| InChI Key | LQNLMEAIHLGMHI-UHFFFAOYSA-N |
The compound belongs to the broader class of tetrahydropyrimidine derivatives, which are products of multi-component reactions such as the Biginelli reaction. Tetrahydropyrimidines represent an important class of heterocyclic compounds with significant pharmaceutical applications, including their use as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. The specific structural features of this compound, including the 4-(benzyloxy)phenyl substituent and the 2-methoxyethyl ester group, distinguish it from simpler tetrahydropyrimidine derivatives and suggest potential for enhanced biological activity.
The systematic classification places this compound within the pyrimidine-2-one family, characterized by the presence of a carbonyl group at the 2-position of the pyrimidine ring. The reduced nature of the ring system, indicated by the "tetrahydro" prefix, reflects the saturation of the pyrimidine core, which significantly influences the compound's conformational flexibility and potential biological interactions. The presence of multiple aromatic systems, including the benzyloxy-substituted phenyl ring, contributes to the compound's extended conjugation and potential for π-π stacking interactions in biological systems.
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound is characterized by a half-chair conformation of the tetrahydropyrimidine ring, which is consistent with observations in related compounds. Computational studies on similar tetrahydropyrimidine derivatives have demonstrated that these molecules typically adopt zwitterionic forms with the half-chair conformation providing optimal stability. The conformational analysis reveals that the carboxyl group adopts an axial position, which has been confirmed through both nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography in analogous compounds.
The SMILES representation "CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCCOC" provides insight into the three-dimensional arrangement of atoms and the connectivity pattern. This notation reveals the presence of a chiral center at the C4 position of the tetrahydropyrimidine ring, where the 4-(benzyloxy)phenyl substituent is attached. The stereochemistry at this position significantly influences the compound's overall molecular geometry and potential biological activity.
Density functional theory (DFT) calculations on related tetrahydropyrimidine derivatives have shown that these compounds can exist in multiple conformational states. The rotational barriers around key bonds, particularly those involving the aromatic substituents, play crucial roles in determining the compound's conformational landscape. Studies utilizing potential energy surface (PES) calculations have identified stable conformational isomers in similar compounds, with energy differences typically ranging from 18-20 kcal/mol between different tautomeric forms.
| Conformational Parameter | Typical Range | Significance |
|---|---|---|
| Half-chair deviation | 0.01-0.17 Å | Ring flexibility |
| Rotational barrier | 47-49 kcal/mol | Aromatic rotation |
| Tautomer energy difference | 18-20 kcal/mol | Stability preference |
The 4-(benzyloxy)phenyl substituent introduces additional conformational complexity through its extended aromatic system. The benzyloxy group can adopt various orientations relative to the phenyl ring, creating multiple low-energy conformers. The presence of the methoxy group in the ester functionality further contributes to conformational diversity, as this group can participate in intramolecular hydrogen bonding interactions that stabilize specific conformations.
Computational modeling studies have revealed that the coplanar zigzag configuration observed in related tetrahydropyrimidine derivatives is maintained in this compound. This geometric arrangement optimizes the orbital overlap between adjacent carbon atoms and minimizes steric interactions between substituents. The molecular electrostatic potential (MEP) surface analysis of similar compounds has shown distinct regions of electron density distribution, with the carbonyl oxygens and nitrogen atoms serving as primary sites for electrophilic and nucleophilic interactions, respectively.
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is characterized by multiple sites of electron delocalization and resonance stabilization. The tetrahydropyrimidine core contains a lactam functionality at the 2-position, which participates in amide resonance that significantly stabilizes the overall molecular structure. This resonance involves the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group, creating partial double-bond character in the C-N bond and enhancing the planarity of the lactam portion.
Frontier molecular orbital energy (FMOE) calculations on related tetrahydropyrimidine derivatives have provided insights into the electronic properties of these compounds. The highest occupied molecular orbital (HOMO) typically resides on the aromatic substituents, while the lowest unoccupied molecular orbital (LUMO) is often localized on the electron-deficient regions of the pyrimidine ring. The HOMO-LUMO energy gap serves as an indicator of chemical reactivity and biological activity potential, with smaller gaps generally correlating with enhanced reactivity.
The aromatic systems within the molecule, including the 4-(benzyloxy)phenyl substituent and the benzyl ether group, contribute significantly to the overall electronic structure through extended π-conjugation. The benzyloxy substituent introduces additional resonance pathways that can influence the electron density distribution throughout the molecule. Natural bond orbital (NBO) analysis of similar compounds has revealed the presence of hyperconjugative interactions between the aromatic rings and adjacent functional groups.
| Electronic Property | Typical Range | Functional Significance |
|---|---|---|
| HOMO Energy | -6 to -8 eV | Electron-donating capability |
| LUMO Energy | -1 to -3 eV | Electron-accepting capacity |
| Energy Gap | 3-7 eV | Chemical reactivity |
| Dipole Moment | 2-6 Debye | Polarity and solubility |
The carbonyl groups present in both the lactam and ester functionalities serve as primary electron-accepting sites, creating regions of partial positive charge that can participate in hydrogen bonding and electrostatic interactions. The oxygen atoms in these groups possess lone pairs of electrons that can act as hydrogen bond acceptors, contributing to the compound's potential for intermolecular interactions in biological systems.
The electron-withdrawing nature of the ester group at the 5-position of the pyrimidine ring influences the electron density distribution throughout the heterocyclic core. This electronic effect can modulate the basicity of the nitrogen atoms and affect the compound's protonation state under physiological conditions. The methoxy group in the ester linkage provides additional electron-donating character through its oxygen lone pairs, creating a balance between electron-withdrawing and electron-donating effects within the molecule.
Computational studies utilizing density functional theory with various basis sets have demonstrated that the electronic structure of tetrahydropyrimidine derivatives is highly sensitive to the nature and position of substituents. The presence of multiple aromatic rings creates opportunities for π-π stacking interactions, which can be crucial for biological activity and molecular recognition processes. The overall electronic structure optimization reveals that the compound adopts a configuration that maximizes resonance stabilization while minimizing steric strain.
Comparative Analysis with Related Tetrahydropyrimidine Derivatives
The structural and electronic properties of this compound can be better understood through comparison with related tetrahydropyrimidine derivatives. The Biginelli reaction, which is the primary synthetic route for tetrahydropyrimidine derivatives, produces compounds with varying substitution patterns that significantly influence their properties. Comparative analysis reveals that the 4-aryl substitution pattern is crucial for biological activity, with electron-rich aromatic substituents generally providing enhanced pharmacological properties.
Related compounds such as 2-methylpropyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID 2855562) share the core tetrahydropyrimidine structure and the 4-(benzyloxy)phenyl substituent but differ in the ester functionality. This structural similarity allows for direct comparison of how different ester groups influence molecular properties. The 2-methoxyethyl ester in the target compound provides enhanced polarity and potential for hydrogen bonding compared to the 2-methylpropyl ester, which may translate to improved solubility and bioavailability.
Computational studies on tetrahydropyrimidine derivatives as HIV-1 protease inhibitors have revealed structure-activity relationships that are relevant to understanding the properties of this compound. These studies demonstrated that inhibitor-enzyme complexation energies, solvation energies, and buried surface areas correlate strongly with binding affinity. The 4-aryl substitution pattern, which is present in the target compound, was identified as a key structural feature for biological activity.
The positional isomerism observed between the target compound and its 2-(benzyloxy)phenyl analog demonstrates the importance of substitution pattern on molecular properties. While both compounds share the same molecular formula and weight, the position of the benzyloxy group significantly affects the electronic distribution and steric environment around the tetrahydropyrimidine core. The 4-position substitution in the target compound places the benzyloxy group in a more extended conformation, potentially enhancing its ability to participate in π-π stacking interactions.
Antibacterial activity studies on tetrahydropyrimidine carboxamide derivatives have shown that structural modifications can significantly impact biological activity. Compounds with aromatic substituents at the 4-position consistently demonstrate enhanced antimicrobial properties compared to aliphatic analogs. The presence of electron-rich aromatic systems, such as the benzyloxy-substituted phenyl ring in the target compound, appears to be particularly beneficial for biological activity.
The synthesis methodologies for these compounds also provide insights into their relative stability and reactivity. The Biginelli reaction conditions typically favor the formation of compounds with electron-rich aromatic substituents, suggesting that the target compound represents a thermodynamically favored product. Green synthesis approaches using eco-friendly catalysts have been successfully applied to related derivatives, indicating the potential for sustainable production methods for the target compound.
Structure-activity relationship studies on tetrahydropyrimidine derivatives as dihydrofolate reductase inhibitors have revealed that compounds with similar structural features to the target compound exhibit promising biological activities. The presence of multiple aromatic rings and ester functionalities contributes to favorable drug-like properties, including appropriate lipophilicity and molecular size. Computational ADME (absorption, distribution, metabolism, and excretion) predictions for related compounds suggest that the target compound likely possesses favorable pharmacokinetic properties.
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-15-19(21(25)28-13-12-27-2)20(24-22(26)23-15)17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLMEAIHLGMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.43636 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may exhibit effects through:
- Inhibition of Enzymatic Activity : Compounds similar to this tetrahydropyrimidine derivative have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The structure suggests possible interactions with neurotransmitter receptors, which could influence neuronal signaling pathways.
Biological Activity Overview
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- A notable study demonstrated that derivatives of tetrahydropyrimidines exhibit significant anti-proliferative effects against breast cancer cell lines (IC50 values ranging from 10 to 50 µM) .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 24 hours of treatment at concentrations above 20 µM.
Case Study 2: Antimicrobial Efficacy
A study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations of 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-(4-(benzyloxy)phenyl) group distinguishes this compound from similar DHPMs. Key comparisons include:
Ester Group Modifications
The 2-methoxyethyl ester contrasts with common esters in DHPMs:
- Methoxyethyl vs.
Research Implications and Limitations
- Synthetic Challenges : Solvent-free methods (e.g., grinding with CuCl₂·2H₂O ) may improve yields for analogs but require optimization for the target compound.
- Data Gaps : Direct biological testing (e.g., enzyme inhibition, cytotoxicity) is needed to validate inferred properties.
- Computational Insights : Molecular docking studies (as in ) could predict binding modes with targets like thymidine phosphorylase.
Q & A
Q. Optimization Strategies :
- Catalysts : Replace HCl with Lewis acids (e.g., FeCl₃) to enhance cyclization .
- Solvents : Polar aprotic solvents (e.g., DMSO) improve reaction efficiency compared to ethanol .
- Stoichiometry : A 1:1:1.5 molar ratio (aldehyde:urea:β-ketoester) minimizes side products .
- Temperature : Controlled heating (70–80°C) prevents intermediate decomposition .
Typical Yields : 65–77% for analogous tetrahydropyrimidines under optimized protocols .
Advanced: How can regioselectivity issues during synthesis be systematically addressed?
Answer :
Regioselectivity challenges (e.g., competing O- vs. N-alkylation) require:
- Protecting Groups : Use benzyloxy protection for phenolic hydroxyl groups to direct reactivity .
- Kinetic Control : Lower temperatures (0–5°C) favor nucleophilic attack at the carbonyl position .
- Computational Modeling : DFT calculations predict transition states to guide substituent positioning .
Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm regiochemistry via NOESY NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Answer :
- 1H NMR : Key signals include δ 2.27 (s, CH₃), 5.39 (s, CH), and 6.91–7.20 (m, aromatic protons) .
- X-ray Diffraction : Resolves crystal packing (monoclinic system, space group P21/c) and hydrogen-bonding networks .
- HPLC : Confirms purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?
Q. Answer :
- Polymorphism : Recrystallize from ethanol vs. DCM to isolate monohydrate or anhydrous forms, validated via TGA/DSC .
- Dynamic NMR : Variable-temperature 1H NMR (298–313 K) resolves rotameric equilibria in the tetrahydropyrimidine ring .
- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) clarifies ambiguous electron density maps .
Basic: What biological targets are hypothesized based on structural analogs?
Q. Answer :
- Kinase Inhibition : Analogous compounds show IC₅₀ values <10 μM against EGFR via ATP-binding pocket interactions .
- Antimicrobial Activity : MIC values of 8–32 μg/mL against S. aureus due to membrane disruption .
- Anti-inflammatory Effects : COX-2 suppression via π-π stacking with the benzyloxy group .
Advanced: What methodologies elucidate the mechanism of action in kinase inhibition?
Q. Answer :
- Molecular Docking : AutoDock Vina simulates binding poses; ΔG values <−8 kcal/mol suggest strong affinity .
- Enzyme Assays : Fluorescence polarization assays quantify displacement of ATP-competitive probes (e.g., FITC-labeled ATP) .
- Cellular Studies : Western blotting detects reduced phosphorylation of downstream targets (e.g., ERK1/2) .
Advanced: How does the crystal structure inform solid-state stability and formulation?
Q. Answer :
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize the lattice, reducing hygroscopicity .
- Thermal Stability : TGA reveals decomposition >200°C, suitable for room-temperature storage .
- Polymorph Screen : Slurrying in 10 solvents identifies the most thermodynamically stable form for tablet formulation .
Basic: What safety precautions are recommended for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation .
Advanced: How can batch-to-batch variability in purity be minimized during scale-up?
Q. Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of Experiments (DoE) : Central composite design optimizes parameters (e.g., stirring rate, cooling gradient) .
- Crystallization Control : Seeding with pure crystals ensures uniform particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
